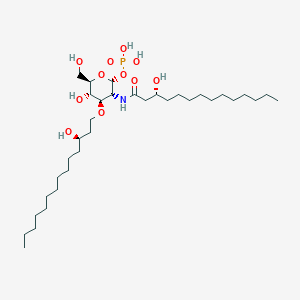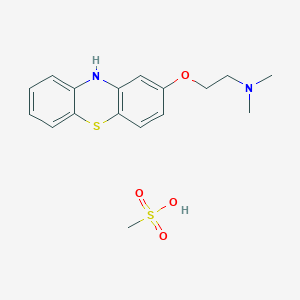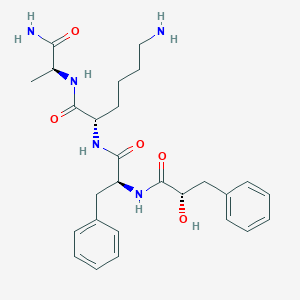![molecular formula C21H24N2O5 B236916 Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as EMBI, is a synthetic compound that has gained attention due to its potential use in scientific research. EMBI is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cell cycle regulation and DNA replication. Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to inhibit the activity of certain enzymes involved in lipid metabolism and to have anti-fungal and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is also relatively stable and has a long shelf life. However, there are also limitations to its use in lab experiments. Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate. One area of interest is the development of Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate derivatives with improved solubility and bioavailability. Another potential direction is the study of Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate in combination with other anti-cancer or anti-inflammatory agents to determine if it has synergistic effects. Finally, further research is needed to fully understand the mechanism of action of Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate and its effects in living organisms.
Synthesemethoden
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate can be synthesized through a multi-step process that involves the reaction of 3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-(4-morpholinyl)aniline to form the benzamide intermediate. Finally, the benzamide intermediate is reacted with methyl chloroformate to form Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Produktname |
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate |
|---|---|
Molekularformel |
C21H24N2O5 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
methyl 3-[(3-ethoxybenzoyl)amino]-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H24N2O5/c1-3-28-17-6-4-5-15(13-17)20(24)22-18-14-16(21(25)26-2)7-8-19(18)23-9-11-27-12-10-23/h4-8,13-14H,3,9-12H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
FBZMRCCWNVZKNW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3 |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)




![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)

![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)